2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-18(2)16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPREEHBUWTQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and N,N-dimethylacetamide.
Sulfonylation: 4-fluoroaniline is reacted with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This step introduces the sulfonyl group to the aniline ring.
Coupling Reaction: The resulting sulfonylated aniline is then coupled with N,N-dimethylacetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing sulfonamide moieties exhibit significant anticancer properties. The incorporation of the 4-fluorophenyl group enhances the compound's interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines. A study demonstrated that similar sulfonamide derivatives inhibited tumor growth in xenograft models, suggesting a promising avenue for further investigation into this compound's anticancer potential .
Antimicrobial Properties
The sulfonamide class is well-known for its antimicrobial activity. The specific structure of 2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide may provide enhanced antibacterial effects compared to traditional sulfonamides. In vitro studies have shown that related compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, which could be extrapolated to this compound .
Material Science Applications
Polymer Chemistry
This compound can serve as a functional monomer in the synthesis of polymers with tailored properties. Its ability to form stable bonds with various substrates makes it suitable for developing materials with specific mechanical and thermal characteristics. For instance, polymers synthesized from similar sulfonamide derivatives have been utilized in drug delivery systems due to their biocompatibility and controlled release profiles .
Environmental Science Applications
Biodegradable Materials
The incorporation of this compound into biodegradable polymer matrices has been explored for environmental applications. Studies suggest that such materials can effectively degrade in natural environments, reducing plastic waste while maintaining functionality during their lifecycle .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the N,N-dimethylacetamide moiety may improve its solubility and bioavailability. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
a. 2-{[(4-Chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Key Differences : The 4-fluorophenyl group is replaced with a 4-chlorophenylsulfonyl moiety.
- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may enhance lipophilicity and alter binding affinity compared to fluorine. This compound is listed in chemical directories but lacks explicit biological data .
b. 2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide
- Key Differences: Additional chloro and methoxyethoxy substituents on the anilino ring, along with a 4-methoxyphenylsulfonyl group.
- Impact: Increased steric bulk and electron-donating methoxy groups may reduce metabolic stability but improve solubility. No direct activity data are available .
c. N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
- Key Differences : The sulfonyl group is replaced with a sulfanyl (thioether) linkage.
- Impact : The thioether’s lower polarity may enhance membrane permeability but reduce hydrogen-bonding capacity. This analogue is commercially available but lacks reported biological studies .
Biological Activity
2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide (CAS Number: 2260-95-9) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17FN2O3S
- Molecular Weight : 336.39 g/mol
- Structure : The compound features a sulfonamide group attached to an aniline derivative, with a dimethylacetamide moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide group may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.
Biological Activity Data
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for antibiotic development.
- Cytotoxicity in Cancer Research : Research conducted on the cytotoxic effects of the compound revealed that it induces apoptosis in cancer cell lines through the activation of specific apoptotic pathways. This was evidenced by increased caspase activity and DNA fragmentation assays.
- Mechanistic Studies : Further investigations into the mechanisms revealed that the compound may interfere with cellular signaling pathways, particularly those related to cell proliferation and survival.
Q & A
Q. How do structural modifications (e.g., replacing N,N-dimethyl with morpholine) alter pharmacokinetic profiles?
- Metabolic Stability Assays : Incubate with liver microsomes to compare t₁/₂ of derivatives .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction differences .
- Caco-2 Permeability : Assess impact on intestinal absorption for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
